5-(4-Methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including methoxyphenyl, trifluoromethyl, pyrazolo[1,5-a]pyrimidinyl, and oxadiazole moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The introduction of the trifluoromethyl group is often achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The final step involves the formation of the oxadiazole ring, which can be accomplished through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Shares the pyrazolo[1,5-a]pyrimidine core but lacks the oxadiazole moiety.
3-(4-methylphenyl)-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the pyrazolo[1,5-a]pyrimidine core.
4-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Uniqueness
The uniqueness of 5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole lies in its combination of multiple functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H16F3N5O2 |
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Molecular Weight |
451.4 g/mol |
IUPAC Name |
5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H16F3N5O2/c1-13-3-5-15(6-4-13)21-28-22(33-30-21)18-12-20-27-17(14-7-9-16(32-2)10-8-14)11-19(23(24,25)26)31(20)29-18/h3-12H,1-2H3 |
InChI Key |
UYLJAEOVZGRTJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)OC)C(F)(F)F |
Origin of Product |
United States |
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